molecular formula C9H7ClF2O B2398506 1-Chloro-3-(2,3-difluorophenyl)propan-2-one CAS No. 1521331-83-8

1-Chloro-3-(2,3-difluorophenyl)propan-2-one

Cat. No.: B2398506
CAS No.: 1521331-83-8
M. Wt: 204.6
InChI Key: GSZCMZJXEFUZHX-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,3-difluorophenyl)propan-2-one is a versatile chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-Chloro-3-(2,3-difluorophenyl)propan-2-one typically involves the reaction of 2,3-difluorobenzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(2,3-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, solvents like DMF or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-3-(2,3-difluorophenyl)propan-2-one finds applications in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,3-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluorine substituents influence the compound’s reactivity and binding affinity to target molecules. The compound may act as an electrophile, reacting with nucleophilic sites on biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

1-Chloro-3-(2,3-difluorophenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-chloro-3-(2,3-difluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-5-7(13)4-6-2-1-3-8(11)9(6)12/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCMZJXEFUZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521331-83-8
Record name 1-chloro-3-(2,3-difluorophenyl)propan-2-one
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